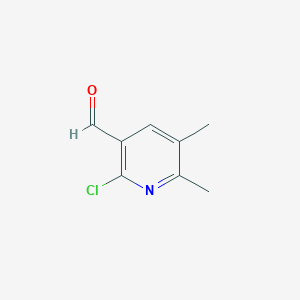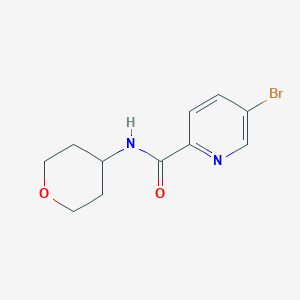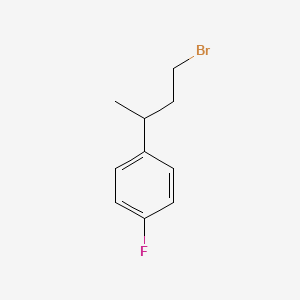
1-(4-Bromobutan-2-yl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutan-2-yl)-4-fluorobenzene is a chemical compound with the CAS Number: 34599-51-4 . It has a molecular weight of 213.12 .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromobutan-2-yl)-4-fluorobenzene consists of a benzene ring attached to a four-carbon chain (butan-2-yl) with a bromine atom attached to the fourth carbon . The fluorine atom is attached to the benzene ring .Physical And Chemical Properties Analysis
1-(4-Bromobutan-2-yl)-4-fluorobenzene has a molecular weight of 213.12 . Further physical and chemical properties such as boiling point, melting point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Applications
- Versatile Synthon for Radiochemical Reactions: The compound 1-(4-Bromobutan-2-yl)-4-fluorobenzene is utilized in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiochemical applications. This process involves nucleophilic aromatic substitution reactions and has shown a significant radiochemical yield, demonstrating its utility in this field (Ermert et al., 2004).
Chemical Degradation Studies
- Reductive Dehalogenation: Research has explored methods for degrading various halogenated compounds, including 1-(4-Bromobutan-2-yl)-4-fluorobenzene, using techniques like reductive dehalogenation. This approach is significant for the safe and effective degradation of hazardous chemicals (Lunn & Sansone, 1991).
Photofragment Spectroscopy
- Studying Molecular Fragmentation: Photofragment translational spectroscopy has been employed to study the ultraviolet photodissociation of similar compounds like 1-bromo-4-fluorobenzene. This research helps in understanding the energy distribution and molecular dynamics during photodissociation, which is relevant for similar compounds (Gu et al., 2001).
Organic Synthesis
- Synthesis of Derivatives: Various methods have been developed for synthesizing derivatives of fluorobenzenes, including 1-(4-Bromobutan-2-yl)-4-fluorobenzene. These methods are crucial for producing complex organic compounds that have potential applications in pharmaceuticals and materials science (Song Yan-min, 2007).
Electrochemistry and Battery Research
- Electrochemical Applications: Studies have investigated the use of fluorobenzene derivatives in electrochemistry, including their role in lithium-ion batteries. This research focuses on understanding the interaction of such compounds with electrodes and their potential in enhancing battery performance (Zhang Qian-y, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromobutan-2-yl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQZKYDKLQKMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


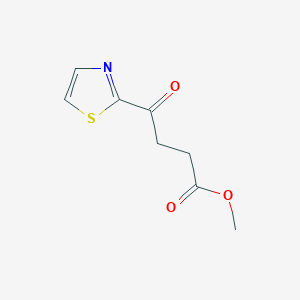
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
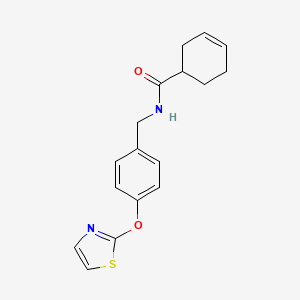

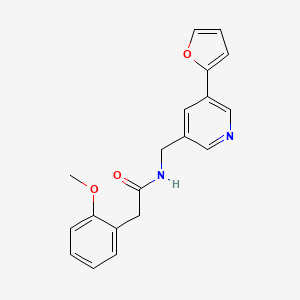
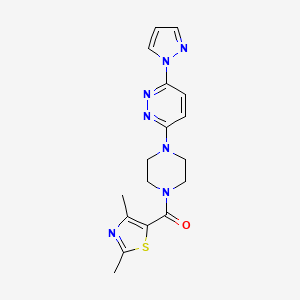
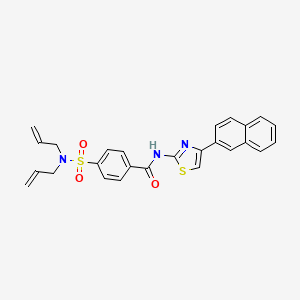
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)
